molecular formula C7H5F4NO B1406651 (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227570-75-3

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B1406651
CAS No.: 1227570-75-3
M. Wt: 195.11 g/mol
InChI Key: VMQPVJADWIMNQB-UHFFFAOYSA-N
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Description

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C(_7)H(_5)F(_4)NO and a molecular weight of 195.11 g/mol This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol typically involves the introduction of fluoro and trifluoromethyl groups onto a pyridine ring followed by the addition of a methanol group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH(_4)) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: NaBH(_4) in methanol, LiAlH(_4) in ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol is largely dependent on its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

  • (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol
  • (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol
  • (6-Methyl-2-(trifluoromethyl)pyridin-3-yl)methanol

Comparison: (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. Additionally, the trifluoromethyl group contributes to its lipophilicity and ability to interact with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPVJADWIMNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol
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(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol
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(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

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